molecular formula C9H16ClNO2 B14484104 3-(Piperidin-1-yl)propyl carbonochloridate CAS No. 65720-20-9

3-(Piperidin-1-yl)propyl carbonochloridate

Cat. No.: B14484104
CAS No.: 65720-20-9
M. Wt: 205.68 g/mol
InChI Key: XWNPYMGXBWOMBY-UHFFFAOYSA-N
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Description

3-(Piperidin-1-yl)propyl carbonochloridate is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Piperidin-1-yl)propyl carbonochloridate typically involves the reaction of piperidine with propyl chloroformate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The reaction can be represented as follows:

Piperidine+Propyl chloroformate3-(Piperidin-1-yl)propyl carbonochloridate\text{Piperidine} + \text{Propyl chloroformate} \rightarrow \text{this compound} Piperidine+Propyl chloroformate→3-(Piperidin-1-yl)propyl carbonochloridate

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using continuous flow reactors. These reactors provide better control over reaction conditions, leading to higher yields and purity of the product .

Chemical Reactions Analysis

Types of Reactions

3-(Piperidin-1-yl)propyl carbonochloridate undergoes various chemical reactions, including:

    Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

    Hydrolysis: In the presence of water, it can hydrolyze to form piperidine and propyl alcohol.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.

    Hydrolysis Conditions: Hydrolysis typically occurs under acidic or basic conditions.

Major Products Formed

Scientific Research Applications

3-(Piperidin-1-yl)propyl carbonochloridate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It is used in the modification of biomolecules for studying their functions.

    Medicine: It is explored for its potential use in drug development due to its piperidine moiety, which is present in many pharmaceuticals.

    Industry: It is used in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 3-(Piperidin-1-yl)propyl carbonochloridate involves its reactivity as a carbonochloridate. It can react with nucleophiles to form various derivatives. The molecular targets and pathways involved depend on the specific application and the derivative formed .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Piperidin-1-yl)propyl carbonochloridate is unique due to its carbonochloridate group, which makes it highly reactive and useful in various chemical reactions. This reactivity allows it to be used as an intermediate in the synthesis of more complex molecules .

Properties

CAS No.

65720-20-9

Molecular Formula

C9H16ClNO2

Molecular Weight

205.68 g/mol

IUPAC Name

3-piperidin-1-ylpropyl carbonochloridate

InChI

InChI=1S/C9H16ClNO2/c10-9(12)13-8-4-7-11-5-2-1-3-6-11/h1-8H2

InChI Key

XWNPYMGXBWOMBY-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CCCOC(=O)Cl

Origin of Product

United States

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